Hexamethylindanopyran, (4S,7R)-
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Overview
Description
. It is a stereoisomer with specific (4S,7R) configuration, which contributes to its unique chemical properties and applications.
Preparation Methods
Hexamethylindanopyran, (4S,7R)-, can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires specific catalysts and solvents to achieve the desired stereochemistry . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Hexamethylindanopyran, (4S,7R)-, undergoes several types of chemical reactions, including:
Scientific Research Applications
Hexamethylindanopyran, (4S,7R)-, has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Hexamethylindanopyran, (4S,7R)-, involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Hexamethylindanopyran, (4S,7R)-, can be compared with other similar compounds such as:
Hexamethylindanopyran, (4R,7R)-: This stereoisomer has a different configuration, leading to distinct chemical and biological properties.
Cyclopenta(g)-2-benzopyran derivatives: These compounds share a similar core structure but differ in the substituents attached to the core.
Hexamethylindanopyran, (4S,7R)-, is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules .
Properties
CAS No. |
252332-95-9 |
---|---|
Molecular Formula |
C18H26O |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
(4S,7R)-4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene |
InChI |
InChI=1S/C18H26O/c1-11-9-19-10-13-7-15-16(8-14(11)13)18(5,6)12(2)17(15,3)4/h7-8,11-12H,9-10H2,1-6H3/t11-,12+/m1/s1 |
InChI Key |
ONKNPOPIGWHAQC-NEPJUHHUSA-N |
Isomeric SMILES |
C[C@@H]1COCC2=CC3=C(C=C12)C([C@H](C3(C)C)C)(C)C |
Canonical SMILES |
CC1COCC2=CC3=C(C=C12)C(C(C3(C)C)C)(C)C |
Origin of Product |
United States |
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